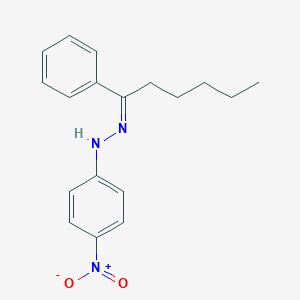
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is an organic compound with the molecular formula C18H21N3O2 and a molecular weight of 311.37824 g/mol . This compound is characterized by the presence of a phenyl group attached to a hexanone backbone, with a 4-nitrophenyl hydrazone substituent. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE typically involves the reaction of 1-Phenylhexan-1-one with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
- 1-Phenylhexan-1-one {4-methylphenyl}hydrazone
- 1-Phenylhexan-1-one {4-chlorophenyl}hydrazone
- 1-Phenylhexan-1-one {4-bromophenyl}hydrazone
Comparison
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C18H21N3O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
4-nitro-N-[(Z)-1-phenylhexylideneamino]aniline |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-5-10-18(15-8-6-4-7-9-15)20-19-16-11-13-17(14-12-16)21(22)23/h4,6-9,11-14,19H,2-3,5,10H2,1H3/b20-18- |
InChIキー |
UTSZTKMBNCJJPW-ZZEZOPTASA-N |
異性体SMILES |
CCCCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
SMILES |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
正規SMILES |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B324200.png)
![(6Z)-2,4-dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324201.png)
![2-bromo-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B324202.png)
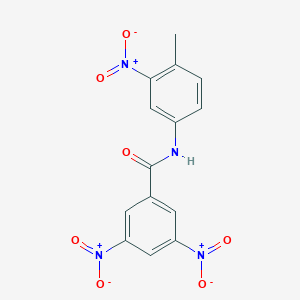
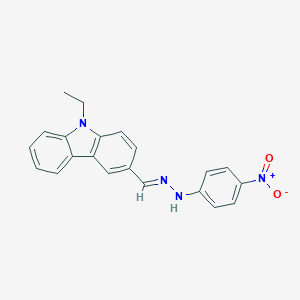

![N-[2-(phenylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B324207.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B324208.png)
![4-[(2-Methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B324213.png)
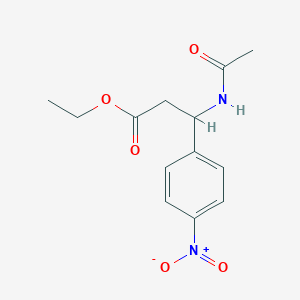
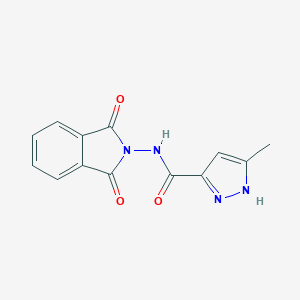
![2-(2-isopropyl-5-methylphenoxy)-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B324224.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide](/img/structure/B324225.png)
![2-[(2-METHYLPHENYL)AMINO]-N'-[(E)-{4-[(E)-({2-[(2-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B324226.png)
